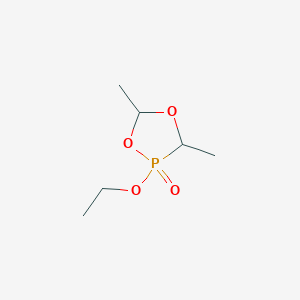
2,2-Dioctyl-1,3-dioxa-7,8-dithia-2-stannacycloundecane-4,11-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dioctyl-1,3-dioxa-7,8-dithia-2-stannacycloundecane-4,11-dione is an organometallic compound with the molecular formula C22H42O4S2Sn It is known for its unique structure, which includes a tin atom bonded to oxygen and sulfur atoms, forming a cyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dioctyl-1,3-dioxa-7,8-dithia-2-stannacycloundecane-4,11-dione typically involves the reaction of dioctyltin oxide with dithioglycolic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2,2-Dioctyl-1,3-dioxa-7,8-dithia-2-stannacycloundecane-4,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: The tin atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various organotin compounds depending on the nucleophile used.
科学的研究の応用
2,2-Dioctyl-1,3-dioxa-7,8-dithia-2-stannacycloundecane-4,11-dione has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of advanced materials, including coatings and composites.
作用機序
The mechanism of action of 2,2-Dioctyl-1,3-dioxa-7,8-dithia-2-stannacycloundecane-4,11-dione involves its interaction with various molecular targets. The tin atom in the compound can coordinate with different ligands, facilitating catalytic processes. The compound’s cyclic structure allows it to interact with specific enzymes and proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Dioctyltin oxide: A precursor in the synthesis of 2,2-Dioctyl-1,3-dioxa-7,8-dithia-2-stannacycloundecane-4,11-dione.
Dithioglycolic acid: Another precursor used in the synthesis.
Organotin compounds: A broad class of compounds with similar tin-containing structures.
Uniqueness
This compound is unique due to its specific cyclic structure, which imparts distinct chemical and physical properties
特性
CAS番号 |
113289-87-5 |
|---|---|
分子式 |
C22H42O4S2Sn |
分子量 |
553.4 g/mol |
IUPAC名 |
2,2-dioctyl-1,3-dioxa-7,8-dithia-2-stannacycloundecane-4,11-dione |
InChI |
InChI=1S/2C8H17.C6H10O4S2.Sn/c2*1-3-5-7-8-6-4-2;7-5(8)1-3-11-12-4-2-6(9)10;/h2*1,3-8H2,2H3;1-4H2,(H,7,8)(H,9,10);/q;;;+2/p-2 |
InChIキー |
FCIAGDNSERQSQO-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCC[Sn]1(OC(=O)CCSSCCC(=O)O1)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B14317591.png)

![2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole](/img/structure/B14317599.png)
![2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol](/img/structure/B14317612.png)


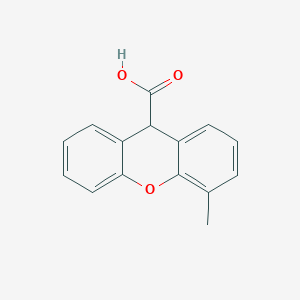
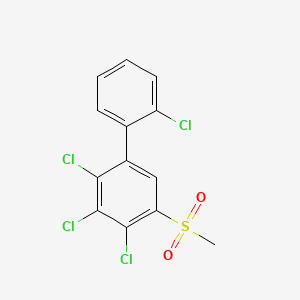


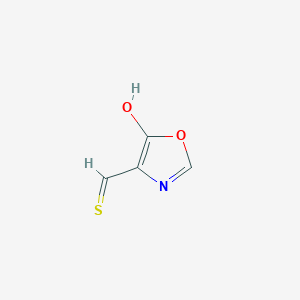
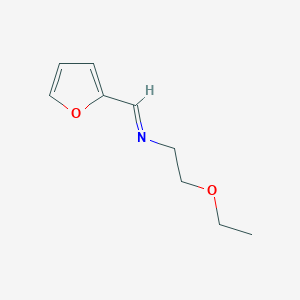
![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)
